molecular formula C13H22O3 B2736098 tert-butyl (1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylate CAS No. 527751-13-9

tert-butyl (1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylate

Cat. No.: B2736098
CAS No.: 527751-13-9
M. Wt: 226.316
InChI Key: WPGRNRNFZMZNFY-VHSXEESVSA-N
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Description

Chemical Structure and Properties tert-Butyl (1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylate (CAS: 188918-44-7) is a cyclobutane derivative with a molecular formula of C₁₃H₂₃NO₃ and a molecular weight of 241.33 g/mol . The compound features a rigid cyclobutane ring substituted with two methyl groups at the 2,2-positions, an acetyl group at the 3-position, and a tert-butyl ester moiety at the 1-position.

Catalog listings indicate a high cost (e.g., $2,400 per gram) due to its specialized synthesis and niche applications in organic synthesis or pharmaceutical research .

Properties

IUPAC Name

tert-butyl (1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c1-8(14)9-7-10(13(9,5)6)11(15)16-12(2,3)4/h9-10H,7H2,1-6H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGRNRNFZMZNFY-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC(C1(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1C[C@@H](C1(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527751-13-9
Record name tert-butyl (1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylate
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Biological Activity

Tert-butyl (1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylate is a chiral compound characterized by a unique cyclobutane structure. Its molecular formula is C13H24O3C_{13}H_{24}O_3, with a molecular weight of approximately 226.31 g/mol. This compound features a tert-butyl group and an acetyl functionality, which contribute to its chemical reactivity and potential applications in organic synthesis and medicinal chemistry.

Chemical Structure and Properties

The compound is typically encountered as a white powder at room temperature, with a melting point between 61-62 degrees Celsius. The structural complexity of this compound is reflected in its IUPAC name, which indicates the presence of specific stereocenters.

Key Properties:

PropertyValue
Molecular FormulaC13H24O3
Molecular Weight226.31 g/mol
AppearanceWhite powder
Melting Point61-62 °C

Biological Activity

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit notable pharmacological properties. For instance:

  • Analgesic and Anti-inflammatory Effects : Derivatives of cyclobutane carboxylic acids have been studied for their potential analgesic and anti-inflammatory activities.
  • Synthesis of Optically Active Compounds : The compound's role as an intermediate in synthesizing optically active compounds suggests potential applications in medicinal chemistry.

Interaction Studies

Research indicates that compounds with similar structural features can participate in hydrogen bonding interactions that influence their biological activity and stability. These interactions are crucial for understanding the compound's reactivity with biological molecules.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique features of this compound:

Compound NameMolecular FormulaUnique Features
3-Acetyl-2,2-dimethylcyclobutane-1-carboxylic acidC10H16O3Lacks tert-butyl group; more acidic nature
4-Methylcyclopentanecarboxylic acidC10H18O2Different ring structure; no acetyl group
2-Methylcyclopentanecarboxylic acidC9H16O2Similar carboxylic acid functionality; different stereochemistry

The presence of the tert-butyl group and specific stereochemistry distinguishes this compound from its analogs, contributing to its unique reactivity and potential applications across various fields.

Comparison with Similar Compounds

Structural Analogues: Key Features

The following table summarizes the structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula M.W. (g/mol) Key Substituents Ring Type Stereochemistry Notable Properties/Applications Reference
tert-Butyl (1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylate C₁₃H₂₃NO₃ 241.33 Acetyl, tert-butyl ester Cyclobutane 1S,3R High-cost rare chemical; ketone reactivity
Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate C₉H₁₆O₃ 172.22 Hydroxymethyl, methyl ester Cyclobutane 1S,3R Lower molecular weight; alcohol functionality
tert-Butyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate C₁₁H₂₁NO₂ 199.29 Amino, tert-butyl ester Cyclobutane 1R,3R Amine group enables nucleophilic reactions
tert-Butyl ((1R,3S)-3-isopropyl-3-[[trifluoromethyl-phenyl]carbonyl]cyclopentyl)carbamate C₂₉H₃₉F₃N₂O₃ 544.63 Trifluoromethyl-phenyl, isopropyl Cyclopentane 1R,3S Larger ring; fluorinated aromatic moiety

Functional Group and Reactivity Analysis

  • Acetyl vs. Hydroxymethyl/Amino Groups: The acetyl group in the target compound introduces ketone reactivity (e.g., participation in Grignard reactions or reductions), whereas the hydroxymethyl group in the analog (C₉H₁₆O₃) offers alcohol-based reactivity (oxidation to aldehydes or esterification). The amino group in C₁₁H₂₁NO₂ enables amide bond formation or Schiff base synthesis .
  • The tert-butyl ester in all analogs provides steric hindrance, likely slowing hydrolysis but complicating crystallization .
  • Stereochemical Considerations: The (1S,3R) configuration of the target compound contrasts with the (1R,3R) configuration in the amino-substituted analog. Such stereochemical differences can drastically alter molecular interactions, as seen in enantioselective catalysis or receptor binding .

Research and Industrial Implications

  • Pharmaceutical Applications: The acetyl group’s presence makes the target compound a candidate for prodrug synthesis, while the amino-substituted analog (C₁₁H₂₁NO₂) could serve as a building block for peptidomimetics .
  • Material Science :
    Rigid cyclobutane frameworks are valued in polymer chemistry for enhancing thermal stability. The tert-butyl group’s bulk may further modulate polymer crystallinity .

  • Analytical Challenges : Crystallographic tools like SHELX and ORTEP (Evidences 1, 3) are critical for resolving stereochemistry in these compounds, given their structural complexity .

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